![molecular formula C14H14O3S2 B14616573 [2-(Benzenesulfinyl)ethanesulfonyl]benzene CAS No. 58921-74-7](/img/structure/B14616573.png)
[2-(Benzenesulfinyl)ethanesulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzenesulfinyl)ethanesulfonyl]benzene is an organic compound with the molecular formula C14H14O4S2 It features a benzene ring substituted with both a benzenesulfinyl and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfinyl)ethanesulfonyl]benzene typically involves the introduction of sulfinyl and sulfonyl groups onto a benzene ring. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is treated with sulfinyl and sulfonyl chlorides in the presence of a Lewis acid catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfinyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo further electrophilic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfinyl and sulfonyl chlorides, Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, [2-(Benzenesulfinyl)ethanesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore. The presence of sulfinyl and sulfonyl groups can impart specific biological activities, making it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional versatility make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mechanism of Action
The mechanism of action of [2-(Benzenesulfinyl)ethanesulfonyl]benzene involves its interaction with molecular targets through its sulfinyl and sulfonyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonylbenzene: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
Benzenesulfinylbenzene: Lacks the ethanesulfonyl group, limiting its reactivity compared to [2-(Benzenesulfinyl)ethanesulfonyl]benzene.
Ethanesulfonylbenzene: Lacks the benzenesulfinyl group, reducing its potential for specific applications.
Uniqueness
This compound is unique due to the presence of both sulfinyl and sulfonyl groups, which provide a combination of reactivity and functional versatility not found in similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
58921-74-7 |
|---|---|
Molecular Formula |
C14H14O3S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)ethylsulfinylbenzene |
InChI |
InChI=1S/C14H14O3S2/c15-18(13-7-3-1-4-8-13)11-12-19(16,17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
FRRMRYXSWCOQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


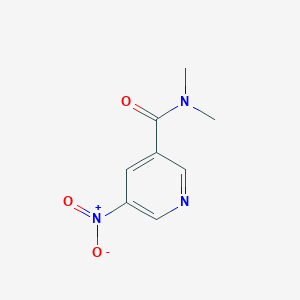
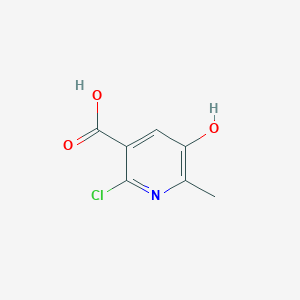
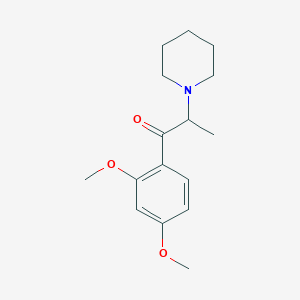
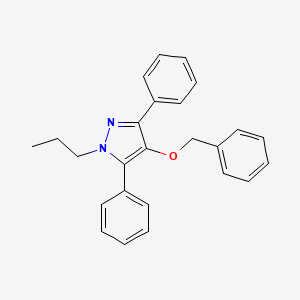
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
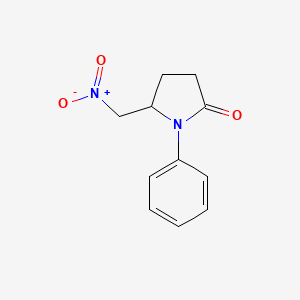


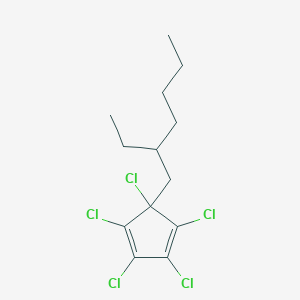
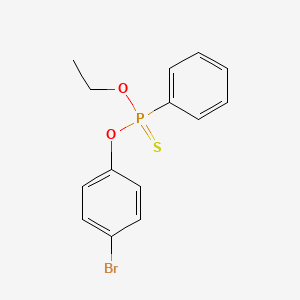

![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)
